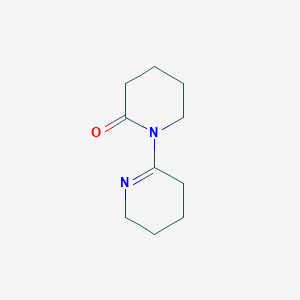
2-Piperidinone, 1-(3,4,5,6-tetrahydro-2-pyridinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Piperidinone, 1-(3,4,5,6-tetrahydro-2-pyridinyl)- is an organic compound with the molecular formula C10H16N2O.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Piperidinone, 1-(3,4,5,6-tetrahydro-2-pyridinyl)- can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the compound can be synthesized from cyclopentanone through a two-step reaction . Another method involves the use of organophotocatalysis, which enables the one-step access to diverse substituted 2-piperidinones from easily available inorganic ammonium salts and alkenes .
Industrial Production Methods: Industrial production of this compound typically involves optimizing reaction conditions to maximize yield and purity. This may include the use of specific catalysts, solvents, and temperature controls to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions: 2-Piperidinone, 1-(3,4,5,6-tetrahydro-2-pyridinyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to achieve desired properties or to synthesize derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding lactams, while reduction can produce amines.
Scientific Research Applications
2-Piperidinone, 1-(3,4,5,6-tetrahydro-2-pyridinyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the preparation of various derivatives.
Medicine: Its potential as a drug lead has been explored, particularly in the context of HIV treatment.
Industry: The compound is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Piperidinone, 1-(3,4,5,6-tetrahydro-2-pyridinyl)- involves its interaction with specific molecular targets. For instance, it has been found to inhibit reverse transcriptase, an enzyme crucial for the replication of HIV . This inhibition occurs through binding to the enzyme’s active site, thereby preventing the transcription of viral RNA into DNA.
Comparison with Similar Compounds
2-Piperidinone (δ-Valerolactam): A related compound with similar structural features but different applications.
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone: Another cyclic compound used as a solvent and in the preparation of poly(aryl ethers).
Uniqueness: 2-Piperidinone, 1-(3,4,5,6-tetrahydro-2-pyridinyl)- stands out due to its specific inhibitory action on reverse transcriptase, making it a valuable compound in antiviral research . Its unique structure also allows for diverse chemical modifications, enhancing its versatility in various applications.
Properties
CAS No. |
92637-46-2 |
|---|---|
Molecular Formula |
C10H16N2O |
Molecular Weight |
180.25 g/mol |
IUPAC Name |
1-(2,3,4,5-tetrahydropyridin-6-yl)piperidin-2-one |
InChI |
InChI=1S/C10H16N2O/c13-10-6-2-4-8-12(10)9-5-1-3-7-11-9/h1-8H2 |
InChI Key |
GBDFQXODQSBGLU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN=C(C1)N2CCCCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Hexyl [(naphthalen-2-yl)oxy]acetate](/img/structure/B14355111.png)
![{Ethoxy[(propan-2-yl)oxy]methyl}benzene](/img/structure/B14355112.png)
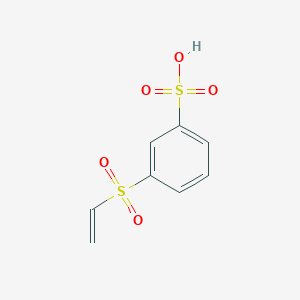
![2-[2-Hydroxyethyl-(7-methyl-2-phenyl-1,8-naphthyridin-4-yl)amino]ethanol](/img/structure/B14355122.png)
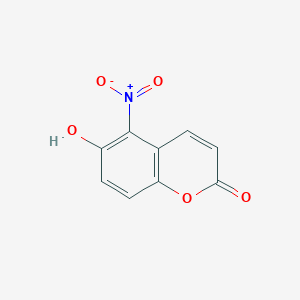
![6-[(4-Butoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14355135.png)
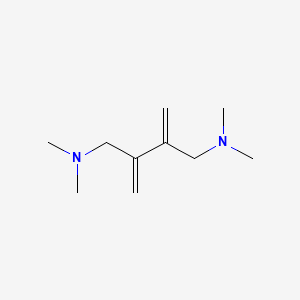
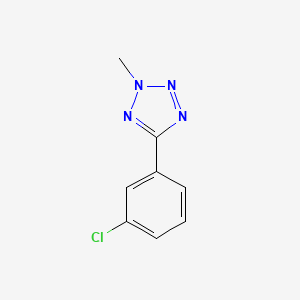
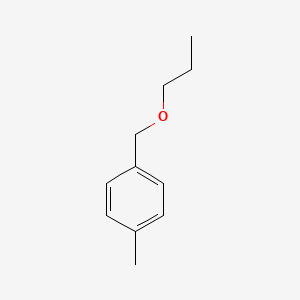
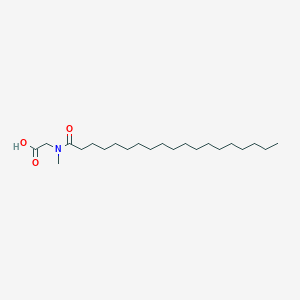
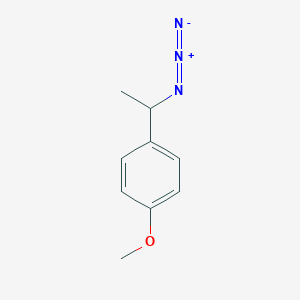
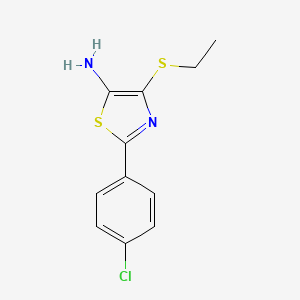
![N-[4-Ethoxy-3-(methoxymethyl)-5-methylphenyl]butanamide](/img/structure/B14355200.png)

